3-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
3-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a complex organic compound that belongs to the class of benzamides This compound is characterized by its unique structure, which includes a butoxy group, a benzamide core, and a tetrahydrobenzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoic acid derivative with an amine under dehydrating conditions.
Introduction of the Butoxy Group: The butoxy group can be introduced via an etherification reaction, where the benzamide is reacted with butanol in the presence of an acid catalyst.
Formation of the Tetrahydrobenzothiazole Moiety: The tetrahydrobenzothiazole moiety can be synthesized by cyclization of an appropriate thiourea derivative with a ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butoxy group can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced benzamide derivatives.
Substitution: Substituted benzamide derivatives with different functional groups.
Scientific Research Applications
3-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Similar Compounds
3-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide: can be compared with other benzamide derivatives and tetrahydrobenzothiazole compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H24N2O2S |
---|---|
Molecular Weight |
344.5 g/mol |
IUPAC Name |
3-butoxy-N-(6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C19H24N2O2S/c1-3-4-10-23-15-7-5-6-14(12-15)18(22)21-19-20-16-9-8-13(2)11-17(16)24-19/h5-7,12-13H,3-4,8-11H2,1-2H3,(H,20,21,22) |
InChI Key |
KFOAWOZHMKAARX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)CC(CC3)C |
Origin of Product |
United States |
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